![molecular formula C₃₃H₄₀Cl₂F₆N₄O₈ B560670 AZ505 ditrifluoroacetate CAS No. 1035227-44-1](/img/structure/B560670.png)
AZ505 ditrifluoroacetate
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Description
Protein lysine methyltransferase (PKMT) inhibitor
AZ505 ditrifluoroacetate is a potent and selective SMYD2 inhibitor with IC50 of 0.12 μM.
Scientific Research Applications
SMYD2 Inhibition
AZ505 ditrifluoroacetate is a potent inhibitor of the SET and MYND domain-containing 2 protein (SMYD2) that selectively inhibits the enzymatic activity of SMYD2 . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.12 μM .
Anticancer Activity
AZ505 ditrifluoroacetate has potential anticancer activity . It is a highly selective inhibitor of the oncogenic protein SMYD2 . This makes it a potential therapeutic agent in the treatment of cancer.
Selectivity Over Other Methyltransferases
AZ505 ditrifluoroacetate shows high selectivity over a variety of other protein lysine methyltransferases . The IC50 values for these other methyltransferases are greater than 83.3 μM , which indicates that AZ505 ditrifluoroacetate is over 600 times more potent against SMYD2 .
Inhibition of SMYD3
Although AZ505 ditrifluoroacetate is primarily a SMYD2 inhibitor, it also inhibits SMYD3, but with much less potency .
Inhibition of DOT1L
DOT1L is another protein lysine methyltransferase that AZ505 ditrifluoroacetate inhibits, albeit with less potency than SMYD2 .
Inhibition of EZH2
EZH2 is yet another protein lysine methyltransferase that is inhibited by AZ505 ditrifluoroacetate .
properties
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4.2C2HF3O2/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28;2*3-2(4,5)1(6)7/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37);2*(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSXVZCRINTGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40Cl2F6N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AZ505 ditrifluoroacetate |
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